molecular formula C14H14N2O2 B100618 2-[(2,4-Dimethylphenyl)amino]nicotinic acid CAS No. 17782-10-4

2-[(2,4-Dimethylphenyl)amino]nicotinic acid

Katalognummer B100618
CAS-Nummer: 17782-10-4
Molekulargewicht: 242.27 g/mol
InChI-Schlüssel: IHGRBDWEPCBBAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2,4-Dimethylphenyl)amino]nicotinic acid, also known as 2,4-dimethylpyridine-3-carboxylic acid, is a synthetic compound belonging to the class of organic compounds known as pyridines. It is a derivative of nicotinic acid, and is a structural analog of the neurotransmitter acetylcholine. This compound has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.

Wissenschaftliche Forschungsanwendungen

Potential in Cardiovascular Disease Prevention

Nicotinic acid is renowned for its potent lipid-altering effects, making it a significant area of interest in preventing coronary artery diseases. It is the most effective agent clinically available for increasing HDL cholesterol and reducing LDL and VLDL cholesterol levels. Beyond its lipid-modifying actions, nicotinic acid also exhibits non-lipid-mediated anti-inflammatory effects, such as enhancing adiponectin secretion, which plays a novel atheroprotective role. The identification of G-protein-coupled receptor 109A as the receptor for nicotinic acid has shed light on how this compound leads to favorable alterations in the lipid profile (Digby, Lee, & Choudhury, 2009).

Dyslipidemia Treatment

Prolonged-release formulations of nicotinic acid, such as Niaspan, have been designed to reduce the flushing side effects associated with immediate-release forms, without compromising on efficacy. Nicotinic acid's comprehensive effects on lipid and lipoprotein fractions make it a valuable addition to lipid therapy, especially when combined with statins. It has shown efficacy in slowing atherosclerotic progression and potentially reversing atherosclerosis in patients on stable statin therapy. This aspect makes it a logical choice for managing atherogenic dyslipidemia common in type 2 diabetes and metabolic syndrome (McCormack & Keating, 2005).

Role in Cognitive and Perceptual Disturbances in Schizophrenia

The alpha-7 nicotinic receptor agonists, influenced by nicotinic acid derivatives, have been identified as potential candidates for the treatment of cognitive and perceptual disturbances in schizophrenia. This is based on the ability of these compounds to enhance auditory sensory gating, which is linked to attentional impairment and may contribute to cognitive symptoms and perceptual disturbances in schizophrenia. The alpha-7 nicotinic receptor-mediated release of gamma-aminobutyric acid (GABA) by hippocampal interneurons represents a new target for therapeutic intervention in this condition (Martin, Kem, & Freedman, 2004).

Anticancer Research

Nicotinic acid derivatives, including 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, are under investigation for their anticancer properties. The biological properties displayed by these compounds, primarily due to the nitrogen-containing moiety, have garnered immense importance in the development of anticancer drugs. Significant synthetic approaches and investigations into the anticancer potential of nicotinamide derivatives suggest their value in developing efficient therapies for cancer treatment (Jain, Utreja, Kaur, & Jain, 2020).

Eigenschaften

IUPAC Name

2-(2,4-dimethylanilino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9-5-6-12(10(2)8-9)16-13-11(14(17)18)4-3-7-15-13/h3-8H,1-2H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGRBDWEPCBBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C=CC=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360795
Record name 2-[(2,4-dimethylphenyl)amino]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17782-10-4
Record name 2-[(2,4-dimethylphenyl)amino]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.